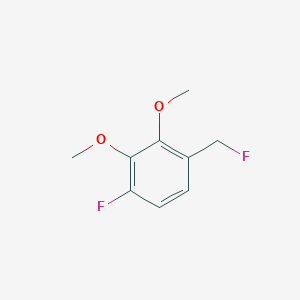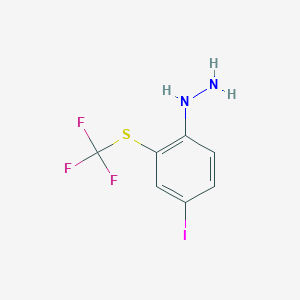![molecular formula C4H8ClN2PS B14058878 Bis[(aziridin-1-yl)]phosphinothioic chloride CAS No. 62679-38-3](/img/structure/B14058878.png)
Bis[(aziridin-1-yl)]phosphinothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(aziridin-1-yl)]phosphinothioic chloride is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a phosphinothioic chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(aziridin-1-yl)]phosphinothioic chloride typically involves the reaction of aziridine with phosphinothioic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. Safety measures are also crucial due to the reactive nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(aziridin-1-yl)]phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphinothioic derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphinothioic oxides, while substitution reactions can yield various substituted aziridine derivatives .
Aplicaciones Científicas De Investigación
Bis[(aziridin-1-yl)]phosphinothioic chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug development and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Bis[(aziridin-1-yl)]phosphinothioic chloride involves its reactivity with various molecular targets. The aziridine rings can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Thiotepa: A related compound used in chemotherapy.
Phosphinothioic amides: Compounds with similar structures but different functional groups.
Propiedades
Número CAS |
62679-38-3 |
|---|---|
Fórmula molecular |
C4H8ClN2PS |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
bis(aziridin-1-yl)-chloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H8ClN2PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2 |
Clave InChI |
QHFFIPVTRAMCTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=S)(N2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















